molecular formula C17H15FN2OS B2759353 N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-84-5

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2759353
CAS No.: 536701-84-5
M. Wt: 314.38
InChI Key: BXHQMZSNWSWJGJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is an organic compound that features a fluorophenyl group, an indole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Acylation: The final step involves the acylation of the sulfanyl-indole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂

    Substitution: Nitrating agents (e.g., HNO₃), halogenating agents (e.g., Br₂)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the biological pathways involving indole derivatives and their interactions with cellular targets.

    Chemical Biology: It can be employed in the design of probes for investigating protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-(4-bromophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. Fluorine atoms can also affect the electronic properties of the molecule, potentially enhancing its biological activity compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQMZSNWSWJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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